VH032-cyclopropane-F
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Overview
Description
VH032-cyclopropane-F is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and serves as a basic building block for the development of a protein degrader library .
Synthesis Analysis
This compound can be connected to the ligand for protein (e.g., SMARCA BD ligand) by a linker to form PROTACs . For example, PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves the use of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase . These ligands are used as inhibitors and PROTAC degraders .Chemical Reactions Analysis
This compound is a VH032-based VHL ligand that can be connected to the ligand for protein by a linker to form PROTACs . PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .Scientific Research Applications
Transition-Metal-Catalyzed Transformations of Vinylidenecyclopropanes : Recent advances in the chemistry of VDCPs have been made, especially in transition-metal-catalyzed transformations. These transformations have produced novel and useful heterocyclic or polycyclic compounds, enriching the chemistry of strained small carbocycles (Yang & Shi, 2018).
Enantio- and Diastereoselective C-H Cyclopropylation : A Rhodium(III)-catalyzed method for cyclopropanation of N-Phenoxylsulfonamides has been developed, offering enantioselective, diastereoselective, and regioselective pathways. This approach has applications in synthetic and biological contexts (Zheng et al., 2019).
NMR Characterization of Cyclopropane Derivatives : Dihydrosterculic acid and its methyl ester, representatives of cyclopropane fatty acids, have been analyzed using NMR, providing insights into the structural characteristics of cyclopropane derivatives (Knothe, 2006).
Rh(I)-Catalyzed Intramolecular [3 + 2] Cycloaddition : This process is effective in generating bicyclic cyclopentanes from vinylcyclopropane-enes, demonstrating a novel approach in cycloaddition reactions (Jiao, Ye, & Yu, 2008).
X-ray Geometries of Cyclopropane Derivatives : Single-crystal X-ray measurements of cyclopropane and its derivatives have been conducted, providing accurate parameters and insights into their molecular structures (Nijveldt & Vos, 1988).
Lewis Acid-Catalyzed Transformations of VDCPs : Studies have shown that VDCPs undergo various transformations under Lewis acid catalysis, indicating potential applications in organic synthesis (Wu & Shi, 2011).
Cyclopropane in Biological Activities : Cyclopropane derivatives exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial, antitumor, and antiviral effects (Salaün, 2000).
Infrared Spectroscopy of Cyclopropane : Studies using infrared laser spectroscopy have provided insights into the spectral characteristics of cyclopropane, important for understanding its molecular behavior (Davies & Morton-Jones, 1984).
Mechanism of Action
Future Directions
The future directions of VH032-cyclopropane-F research involve its use in the development of PROTACs . These molecules have the potential to selectively degrade a protein of interest, providing a promising avenue for future therapeutic strategies .
Relevant Papers One relevant paper discusses the membrane permeability of VH032-based PROTACs . The paper presents a label-free method for assessing the permeability of several VH032-based PROTACs and their components . This research provides new insights into PROTAC structure−permeability relationships and offers a conceptual framework for predicting the physicochemical properties of PROTACs .
Biochemical Analysis
Biochemical Properties
VH032-cyclopropane-F plays a crucial role in biochemical reactions as a VHL ligand. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is used to create proteolysis targeting chimeras (PROTACs) by linking to target protein ligands. This interaction facilitates the ubiquitination and subsequent degradation of target proteins such as SMARCA2 and SMARCA4 .
Cellular Effects
This compound influences various cellular processes by promoting the degradation of specific proteins. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase FAK expression levels in A427 cells . This modulation of protein levels can lead to significant changes in cellular functions and behaviors.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a VHL ligand. It binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination. This process leads to the proteasomal degradation of the target protein. This compound can be connected to the ligand for proteins such as SMARCA BD ligand by a linker to form PROTACs, which are partial degraders of SMARCA2 and SMARCA4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. This compound is a stable compound that allows for consistent results in in vitro and in vivo studies . The long-term effects on cellular function need to be studied further to understand its full potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, there may be toxic or adverse effects, while lower doses may not achieve the desired level of protein degradation. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical impact .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its effectiveness as a protein degrader .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in promoting the degradation of target proteins .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBLHQUBMCCFKE-LVCYWYKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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